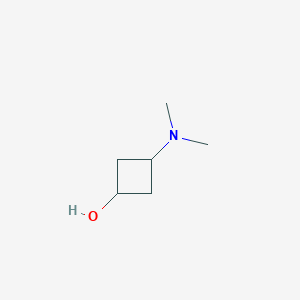

3-(Dimethylamino)cyclobutan-1-ol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-(dimethylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7(2)5-3-6(8)4-5/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAWMBIBGQABHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275435 | |

| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905821-42-3 | |

| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Cyclobutane Derivatives in Organic Synthesis

Cyclobutane (B1203170) derivatives are a significant class of compounds that have become increasingly valuable as intermediates in organic synthesis over the last few decades. acs.org Their utility stems directly from the inherent strain within the four-membered ring, which facilitates selective bond cleavage and subsequent rearrangement into a variety of molecular scaffolds. acs.orgacs.org This reactivity allows them to serve as starting materials for acyclic, cyclic, and complex polycyclic systems. acs.org

The formation of the cyclobutane ring can be achieved through several reliable methods, most notably [2+2] cycloaddition reactions. acs.orgbaranlab.org These reactions, which can be initiated photochemically or catalyzed by transition metals, are often highly stereoselective, providing precise control over the resulting molecular architecture. acs.org Ketene cycloadditions with alkenes are particularly effective, yielding cyclobutanones that are versatile intermediates for further transformations. acs.org

Once formed, the strained cyclobutane ring can undergo several strategic transformations that are highly useful in synthetic chemistry. acs.org These reactions are often driven by the release of ring strain energy, which is approximately 26 kcal/mol. acs.org

| Reaction Type | Description |

| Ring Opening | The facile cleavage of a carbon-carbon bond in the cyclobutane ring to form linear or larger cyclic structures. The specific outcome depends on the substituents, reagents, and reaction conditions. acs.org |

| Ring Expansion | Transformation of the four-membered ring into larger, more stable five- or six-membered rings. acs.org |

| Ring Contraction | A less common but synthetically useful process where the cyclobutane ring is converted into a cyclopropane (B1198618) ring. acs.orgacs.org |

This synthetic versatility makes cyclobutane derivatives powerful tools for constructing complex natural products and other target molecules. baranlab.org

Significance of Amino Alcohol Functionalities in Molecular Design

Amino alcohols are a critical class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group. alfa-chemistry.com This dual functionality allows them to exhibit the chemical reactivity of both amines and alcohols, making them exceptionally versatile building blocks in molecular design and organic synthesis. alfa-chemistry.com They can be prepared through various methods, including the reduction of amino acids or the reaction of amines with epoxides. alfa-chemistry.comiris-biotech.de

The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting amino group makes these compounds highly valuable in the construction of molecules with specific binding properties. This is particularly important in medicinal chemistry, where amino alcohol derivatives are studied for a wide range of biological activities and are incorporated into the structures of many bioactive molecules and approved drugs. alfa-chemistry.comacs.org For instance, they can be designed to act as transition-state analog inhibitors for enzymes like angiotensin-converting enzyme. nih.gov

Furthermore, enantiomerically pure amino alcohols are of paramount importance in the field of asymmetric catalysis. alfa-chemistry.comiris-biotech.de They serve as highly effective chiral ligands for metal catalysts and as chiral auxiliaries, enabling the synthesis of specific stereoisomers of a target molecule. alfa-chemistry.comfishersci.com This level of control is crucial in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry. The amino and hydroxyl groups can be derivatized to enhance their ability to chelate to a metal center or to increase the steric hindrance required to direct a chemical reaction. alfa-chemistry.com

An in-depth analysis of the synthetic methodologies for the chemical compound 3-(Dimethylamino)cyclobutan-1-ol reveals a focus on strategic chemical reactions, including reductive amination and nucleophilic substitution, as well as advanced asymmetric approaches to produce chiral variants. These methods are critical for accessing this specific cyclobutane (B1203170) scaffold, which serves as a valuable building block in medicinal chemistry and materials science.

Chemical Reactivity and Mechanistic Investigations of 3 Dimethylamino Cyclobutan 1 Ol

Oxidation Reactions of the Hydroxyl Group

The oxidation of the secondary alcohol in 3-(Dimethylamino)cyclobutan-1-ol is a key transformation, yielding ketone derivatives that are valuable synthetic intermediates. The efficiency and selectivity of this oxidation depend heavily on the chosen reagent and reaction conditions.

The conversion of this compound to 3-(dimethylamino)cyclobutan-1-one (B8222120) is a primary focus of synthetic investigations. Various oxidizing agents can achieve this transformation, with selectivity for the secondary alcohol being a critical consideration. Reagents known for the oxidation of cyclobutanols to cyclobutanones include ruthenium tetroxide and sodium ruthenate, which are effective two-electron transfer oxidants. researchgate.net Other mild and selective reagents like Dess-Martin periodinane are also suitable for converting secondary alcohols to ketones. researchgate.net The choice of oxidant can be tailored to be compatible with the tertiary amine present in the molecule. For instance, hydrogen peroxide, considered an environmentally benign oxidant, has been used with manganese catalysts for the efficient oxidation of secondary alcohols. researchgate.net

The table below summarizes potential oxidation reactions for the title compound, based on established methods for secondary alcohol oxidation.

| Oxidizing Agent/System | Expected Product | General Observations |

| Ruthenium Tetroxide (RuO₄) | 3-(Dimethylamino)cyclobutan-1-one | Acts as a two-electron transfer oxidant, often leading to clean conversion. researchgate.net |

| Sodium Ruthenate (Na₂RuO₄) | 3-(Dimethylamino)cyclobutan-1-one | A two-electron transfer oxidant similar to RuO₄. researchgate.net |

| Dess-Martin Periodinane | 3-(Dimethylamino)cyclobutan-1-one | A mild and selective reagent for converting alcohols to ketones. researchgate.net |

| TEMPO/NaOCl | 3-(Dimethylamino)cyclobutan-1-one | A system often used for selective oxidation of alcohols. researchgate.net |

| H₂O₂ / Manganese Catalyst | 3-(Dimethylamino)cyclobutan-1-one | An environmentally friendly method with high potential for yield. researchgate.net |

Reduction Reactions to Amine Derivatives

Nucleophilic Substitution Reactions of the Dimethylamino Moiety

The direct displacement of a dimethylamino group via nucleophilic substitution is challenging because the dimethylamide anion is a very poor leaving group. To facilitate such a reaction, the amino group must first be converted into a better leaving group. A common strategy is quaternization, where the nitrogen is alkylated (e.g., with methyl iodide) to form a quaternary ammonium (B1175870) salt, such as a trimethylammonium group. This positively charged group is an excellent leaving group, readily displaced by a nucleophile.

Once activated as a quaternary ammonium salt, the cyclobutane (B1203170) ring becomes susceptible to attack by a variety of nucleophiles. The reaction conditions, such as solvent and temperature, would be critical. For example, heating the activated compound under reflux with an aqueous solution of sodium hydroxide (B78521) could introduce a hydroxyl group. chemguide.co.uk Similarly, using ethanolic potassium cyanide would allow for the introduction of a nitrile (-CN) group, which has the added benefit of extending the carbon chain. cognitoedu.orgchemrevise.org Reaction with ammonia (B1221849) can be used to form a primary amine. cognitoedu.orgchemrevise.org

The table below illustrates the potential for product diversification through nucleophilic substitution on an activated form of this compound.

| Nucleophile | Reagent Example | Potential Product | Reaction Type |

| Hydroxide | Aqueous NaOH / KOH chemguide.co.uk | 3-Hydroxycyclobutan-1-ol | Nucleophilic Substitution |

| Cyanide | Ethanolic KCN chemrevise.org | 3-Cyanocyclobutan-1-ol | Nucleophilic Substitution |

| Ammonia | Ethanolic NH₃ chemrevise.org | 3-Aminocyclobutan-1-ol | Nucleophilic Substitution |

| Water | H₂O (Hydrolysis) chemrevise.org | 3-Hydroxycyclobutan-1-ol | Nucleophilic Substitution (Hydrolysis) |

Nucleophilic substitution reactions on aliphatic systems typically proceed via one of two primary mechanisms: Sₙ1 (unimolecular) or Sₙ2 (bimolecular). ucsb.edu

Sₙ2 Mechanism: This mechanism involves a single step where the nucleophile attacks the carbon atom from the side opposite to the leaving group. chemguide.co.ukmdpi.com For a cyclobutane system, the Sₙ2 pathway can be sterically hindered.

Sₙ1 Mechanism: This two-step mechanism begins with the departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. chemguide.co.ukucsb.edu The formation of a carbocation on a cyclobutane ring is generally less favorable than on an open chain due to ring strain.

The choice between an Sₙ1 and Sₙ2 pathway would depend on the stability of the potential carbocation, the strength of the nucleophile, and the solvent. ucsb.edu A mechanistic study would involve kinetic analyses and stereochemical studies to determine the operative pathway for a given set of reactants and conditions. The electrophilicity of the carbon atom bonded to the leaving group is a key factor, attributable to an antibonding molecular orbital along the carbon-leaving group bond which accepts the electron pair from the incoming nucleophile. mdpi.com

Reactions with Carbonyl Compounds: Acetal (B89532) Formation

Hemiacetal and Acetal Formation Mechanisms

The formation of an acetal from this compound and a carbonyl compound proceeds through a two-stage mechanism, initially forming a hemiacetal intermediate which then converts to the stable acetal. organic-chemistry.org

The mechanism commences with the activation of the carbonyl group by an acid catalyst. This involves the protonation of the carbonyl oxygen, which significantly increases the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack. The hydroxyl group of this compound then acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent deprotonation of the resulting oxonium ion yields the hemiacetal.

The hemiacetal can then undergo further reaction to form the acetal. This process is also acid-catalyzed and involves the protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water). The departure of water generates a resonance-stabilized carbocation, which is then attacked by a second equivalent of the alcohol. In an intramolecular reaction involving a diol, the second hydroxyl group would perform this attack. For this compound reacting with a simple carbonyl, a second molecule of the amino alcohol would be required to complete the acetal formation. Finally, deprotonation of the resulting protonated acetal furnishes the neutral acetal product and regenerates the acid catalyst.

A key feature in the reactivity of this compound is the potential for the dimethylamino group to facilitate the reaction through neighboring group participation. vedantu.comwikipedia.org The lone pair of electrons on the nitrogen atom can act as an internal nucleophile, potentially accelerating the displacement of the leaving group during the conversion of the hemiacetal to the acetal. This intramolecular catalysis can lead to enhanced reaction rates and specific stereochemical outcomes. wikipedia.org

Conformational Analysis and Reactivity Correlations within the Cyclobutane Ring

The reactivity of this compound is intrinsically linked to the conformational preferences of its four-membered cyclobutane ring. Unlike larger cycloalkanes, cyclobutane and its derivatives are not planar. They adopt a puckered or "butterfly" conformation to alleviate the significant angle and torsional strain inherent in a planar four-membered ring. This puckering results in an out-of-plane dihedral angle of approximately 25 degrees.

In substituted cyclobutanes like this compound, the substituents can occupy either axial or equatorial positions on the puckered ring. The relative stability of these conformers is influenced by steric and electronic interactions between the substituents and the ring atoms. For this compound, both the hydroxyl and the dimethylamino groups can exist in either an axial or equatorial orientation, leading to the possibility of several cis and trans diastereomers, each with their own set of conformational isomers.

The presence of the dimethylamino group introduces further complexity to the conformational landscape. Intramolecular hydrogen bonding between the nitrogen of the dimethylamino group and the hydrogen of the hydroxyl group can significantly influence the stability of certain conformers. This interaction would depend on the relative stereochemistry (cis or trans) of the two functional groups and their spatial proximity in different ring conformations. Such intramolecular interactions can lock the molecule into a preferred conformational state, which in turn can affect the accessibility and reactivity of the hydroxyl group in reactions such as acetal formation.

For instance, if a specific conformation that favors intramolecular hydrogen bonding also hinders the approach of a bulky carbonyl compound to the hydroxyl group, the rate of acetal formation would be reduced. Conversely, a conformation that exposes the hydroxyl group and perhaps even facilitates its interaction with the incoming electrophile through a favorable orientation of the dimethylamino group (for neighboring group participation) would enhance reactivity. A comprehensive understanding of the conformational equilibria and the energy barriers between different conformers is therefore crucial for predicting and explaining the chemical reactivity of this compound.

Table 2: Conformational Features of the 3-(Dimethylamino)cyclobutane Ring System

| Feature | Description | Implication for Reactivity |

| Ring Puckering | The cyclobutane ring is non-planar to minimize angle and torsional strain. | Influences the spatial orientation of substituents, affecting their accessibility for reactions. |

| Axial/Equatorial Positions | Substituents can occupy either axial or equatorial positions. | The energy difference between these positions for the hydroxyl and dimethylamino groups determines the predominant conformation. |

| Cis/Trans Isomerism | The relative orientation of the hydroxyl and dimethylamino groups can be cis or trans. | This determines the possible intramolecular interactions and the overall shape of the molecule. |

| Intramolecular H-Bonding | Potential for hydrogen bonding between the -OH and -N(CH₃)₂ groups. | Can stabilize specific conformations, thereby influencing the reactivity of the hydroxyl group. |

| Neighboring Group Participation | The dimethylamino group can act as an internal nucleophile. | The feasibility and efficiency of NGP are highly dependent on the conformational arrangement of the ring. |

Stereochemical Aspects of 3 Dimethylamino Cyclobutan 1 Ol

Characterization and Separation of cis and trans Stereoisomers

The cis and trans isomers of 3-(Dimethylamino)cyclobutan-1-ol are diastereomers, meaning they are stereoisomers that are not mirror images of each other. biomedgrid.com This difference in their three-dimensional structure leads to distinct physical properties, which can be exploited for their separation and characterization.

The synthesis of this compound, typically through the reductive amination of 3-hydroxycyclobutanone (B178150) with dimethylamine (B145610), often results in a mixture of both cis and trans isomers. The ratio of these isomers can be influenced by the reaction conditions, including the choice of reducing agent and solvent.

Separation of the cis and trans isomers is commonly achieved using chromatographic techniques, such as silica (B1680970) gel chromatography. The different polarities of the two isomers, arising from the spatial orientation of the polar hydroxyl and dimethylamino groups, cause them to interact differently with the stationary phase, allowing for their elution at different times.

Characterization of the individual isomers is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. The coupling constants and chemical shifts of the cyclobutane (B1203170) ring protons are particularly sensitive to the relative stereochemistry of the substituents, enabling a definitive assignment of the cis and trans configurations. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can further confirm the spatial proximity of protons and solidify the stereochemical assignment.

Table 1: Spectroscopic Data for cis and trans this compound

| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| cis | Specific shifts for ring protons and methyl groups indicative of the cis configuration. | Distinct chemical shifts for the carbinol carbon, the carbon bearing the amino group, and the methyl carbons. |

| trans | Different coupling constants and chemical shifts for ring protons compared to the cis isomer. | Varied chemical shifts for the cyclobutane ring and substituent carbons relative to the cis isomer. |

Note: Specific chemical shift and coupling constant values are dependent on the solvent and experimental conditions and are best obtained from primary literature sources.

Influence of Stereochemistry on Chemical Reactivity and Biological Activity

The three-dimensional structure of a molecule is a critical determinant of its interaction with other molecules, including biological targets like enzymes and receptors. mhmedical.comijpsjournal.com Consequently, the cis and trans isomers of this compound are expected to exhibit different chemical reactivity and biological activity. mdpi.com

Chemical Reactivity:

The spatial arrangement of the hydroxyl and dimethylamino groups can influence the molecule's reactivity in several ways:

Intramolecular Interactions: In the cis isomer, the proximity of the hydroxyl and dimethylamino groups may allow for intramolecular hydrogen bonding, which can affect the acidity of the hydroxyl proton and the basicity of the amino group. This can, in turn, influence their participation in chemical reactions.

Steric Hindrance: The stereochemistry can affect the accessibility of the reactive functional groups to incoming reagents. For instance, one isomer might present less steric hindrance for a particular reaction compared to the other.

Transition State Stabilization: The stereochemistry can influence the stability of transition states in chemical reactions, leading to different reaction rates for the two isomers.

Biological Activity:

In a biological context, the precise shape of a molecule is paramount for its recognition by and interaction with biological macromolecules. mdpi.com This principle of stereoselectivity is fundamental in pharmacology. biomedgrid.com

Enzyme and Receptor Binding: The binding of a drug or bioactive molecule to its target protein is highly specific and dependent on a complementary three-dimensional fit. The different spatial arrangements of the functional groups in the cis and trans isomers of this compound will result in different binding affinities and efficacies at a given biological target. It is common for one stereoisomer of a chiral compound to be significantly more active than the other. biomedgrid.com

While specific studies detailing the comparative biological activities of the cis and trans isomers of this compound are not extensively reported in the public domain, the principles of stereochemistry strongly suggest that their pharmacological and toxicological profiles would differ. biomedgrid.comnih.gov For instance, research on other chiral molecules has demonstrated that different stereoisomers can have varying levels of activity, with some even exhibiting different or adverse effects. biomedgrid.com

Table 2: Potential Influence of Stereochemistry on Properties

| Property | Potential Influence of cis vs. trans Isomerism |

| Chemical Reactivity | Differences in reaction rates and pathways due to intramolecular interactions and steric hindrance. |

| Biological Activity | Varying affinities for enzyme and receptor binding sites, leading to differences in potency and efficacy. |

| Metabolism | Stereoselective metabolism by enzymes, resulting in different pharmacokinetic profiles. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR provide critical data for confirming the structure of 3-(Dimethylamino)cyclobutan-1-ol.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy offers insights into the chemical environment of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum displays distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the presence of the electronegative oxygen and nitrogen atoms.

The protons of the dimethylamino group typically appear as a singlet in the spectrum, as the two methyl groups are chemically equivalent. The protons on the cyclobutane (B1203170) ring exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. The exact chemical shifts and coupling constants are instrumental in determining the relative stereochemistry of the hydroxyl and dimethylamino groups (cis or trans).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -OH | Variable (typically 1-5 ppm) | Singlet (broad) | Position is concentration and solvent dependent. |

| -N(CH₃)₂ | ~2.2 - 2.5 ppm | Singlet | Represents the six equivalent protons of the two methyl groups. |

| CH-OH | ~3.5 - 4.0 ppm | Multiplet | The proton attached to the carbon bearing the hydroxyl group. |

| CH-N(CH₃)₂ | ~2.8 - 3.2 ppm | Multiplet | The proton attached to the carbon bearing the dimethylamino group. |

| Ring CH₂ | ~1.5 - 2.5 ppm | Multiplets | Protons on the other two carbons of the cyclobutane ring. |

Note: These are approximate values and can vary based on the solvent and stereoisomer.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. pressbooks.pub For this compound, the decoupled ¹³C NMR spectrum will show distinct peaks for each unique carbon atom. docbrown.info The chemical shifts of the carbon atoms are indicative of their bonding environment.

The carbon atom bonded to the hydroxyl group (C-OH) and the carbon atom bonded to the dimethylamino group (C-N) will appear at characteristic downfield positions due to the deshielding effect of the heteroatoms. The carbons of the methyl groups in the dimethylamino substituent will have a distinct chemical shift, and the remaining carbons of the cyclobutane ring will also produce their own signals. The number of signals in the ¹³C NMR spectrum can confirm the symmetry of the molecule. docbrown.info

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

| C-OH | ~65 - 75 ppm | Carbon bearing the hydroxyl group. |

| C-N(CH₃)₂ | ~55 - 65 ppm | Carbon bearing the dimethylamino group. |

| -N(CH₃)₂ | ~40 - 50 ppm | Carbons of the dimethylamino methyl groups. |

| Ring CH₂ | ~20 - 40 ppm | The other two carbons of the cyclobutane ring. |

Note: These are approximate values and can vary based on the solvent and stereoisomer.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₆H₁₃NO, the expected monoisotopic mass is approximately 115.10 g/mol . High-resolution mass spectrometry (HRMS) can confirm this molecular formula with high accuracy.

Electron ionization (EI) mass spectrometry often leads to fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of small, stable molecules or radicals. For instance, the loss of a methyl group (CH₃•), a water molecule (H₂O) from the alcohol, or cleavage of the cyclobutane ring are all plausible fragmentation patterns. The resulting mass-to-charge ratios (m/z) of these fragments help to piece together the structure of the original molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-N stretching vibration of the dimethylamino group typically appears in the 1000-1250 cm⁻¹ range. Additionally, C-H stretching vibrations from the alkyl groups will be observed around 2850-3000 cm⁻¹. The presence and specific positions of these bands provide strong evidence for the structure of the compound.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Alkyl C-H | C-H Stretch | 2850 - 3000 |

| Amino (C-N) | C-N Stretch | 1000 - 1250 |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or a suitable derivative (such as a hydrochloride salt), the precise positions of all atoms in the crystal lattice can be determined.

This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the cyclobutane ring. Crucially, X-ray crystallography can establish the absolute stereochemistry of the molecule, definitively distinguishing between cis and trans isomers and, if the molecule is chiral, between enantiomers. The solid-state structure reveals how the molecules pack together and can identify intermolecular interactions such as hydrogen bonding involving the hydroxyl group. rsc.org

Application of Spectroscopic Techniques in Reaction Monitoring and Purity Assessment

The synthesis of this compound, commonly achieved through the reductive amination of a cyclobutanone (B123998) derivative, requires careful monitoring to optimize reaction conditions and ensure the purity of the final product. Spectroscopic methods are the primary tools for real-time or quasi-real-time analysis of the reaction progress and for the ultimate assessment of the isolated compound's purity.

Chromatographic techniques coupled with spectroscopy are particularly powerful. Thin-Layer Chromatography (TLC) offers a rapid, qualitative method to track the conversion of the starting material (cyclobutanone) to the product. A more quantitative approach involves High-Performance Liquid Chromatography (HPLC), which can separate the reactant, product, and any potential byproducts, with their concentrations monitored over time by a UV detector. conicet.gov.ar

Gas Chromatography-Mass Spectrometry (GC-MS) is another effective technique, particularly for identifying volatile components in the reaction mixture. It provides separation via the gas chromatograph and subsequent identification based on the mass-to-charge ratio of the eluted compounds, confirming the formation of this compound and detecting any side-products. copernicus.org

Infrared (IR) spectroscopy is instrumental in monitoring the transformation of functional groups. During the synthesis, the disappearance of the strong carbonyl (C=O) stretching band from the cyclobutanone starting material (typically around 1780 cm⁻¹) and the appearance of a broad hydroxyl (-OH) stretching band (around 3400 cm⁻¹) in the product are key indicators of reaction progression.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for both reaction monitoring and purity assessment. ¹H NMR spectra can be taken at various time points to observe the decrease in signals corresponding to the starting material and the emergence of new signals characteristic of the this compound product. After isolation, the purity of the compound can be determined with high accuracy using quantitative NMR (qNMR) by integrating the characteristic signals of the analyte against a certified internal standard. conicet.gov.arnih.gov The absence of signals from residual solvents or reaction precursors in the final ¹H and ¹³C NMR spectra is a strong confirmation of high purity. conicet.gov.ar

The table below summarizes the application of these key spectroscopic techniques.

| Technique | Application in Reaction Monitoring | Application in Purity Assessment | Key Observables |

| HPLC | Quantitative tracking of reactant consumption and product formation. | Determination of percentage purity by peak area analysis. conicet.gov.ar | Retention times and peak areas of reactants and products. |

| GC-MS | Identification of volatile products and intermediates in the reaction mixture. copernicus.org | Detection and identification of volatile impurities. | Elution times and mass spectra of individual components. |

| FTIR | Observing the disappearance of the C=O stretch of the ketone and the appearance of the O-H stretch of the alcohol. | Confirming the presence of required functional groups (-OH, -N(CH₃)₂) and the absence of starting material (C=O). | Position and intensity of characteristic absorption bands. |

| NMR (¹H, ¹³C) | Following the appearance of product signals and disappearance of reactant signals. | Structural confirmation and quantification of impurities or residual solvents. conicet.gov.ar | Chemical shifts, coupling constants, and signal integration. |

Investigation of Solvent Effects on Spectroscopic Analysis

The choice of solvent can significantly alter the spectroscopic signature of a molecule by influencing its local microenvironment. This phenomenon, known as solvatochromism, is critical to consider for the accurate interpretation of spectra for this compound. researchgate.netnih.gov

NMR Spectroscopy

In NMR spectroscopy, the chemical shifts of protons, especially those involved in hydrogen bonding, are highly sensitive to the solvent. pitt.eduresearchgate.net The hydroxyl proton (-OH) and the protons on the carbons adjacent to the nitrogen atom in this compound are particularly susceptible. In aprotic, non-polar solvents like chloroform-d (B32938) (CDCl₃), intramolecular and intermolecular hydrogen bonding are more pronounced, affecting chemical shifts. In contrast, in protic solvents like methanol-d₄ (CD₃OD) or hydrogen-bond accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), the solvent molecules actively compete for hydrogen bonding with the solute. pitt.edu For instance, the chemical shift of a hydroxyl proton is often observed at a lower field (higher ppm) in DMSO-d₆ compared to CDCl₃ because DMSO is a strong hydrogen bond acceptor. pitt.edumdpi.com

The table below illustrates the hypothetical effect of different deuterated solvents on the key ¹H NMR signals of this compound, based on established solvent effect principles. researchgate.netcarlroth.com

| Proton | Expected Chemical Shift (ppm) in CDCl₃ | Expected Chemical Shift (ppm) in DMSO-d₆ | Reason for Shift |

| -OH | ~1.5 - 3.0 (broad) | ~4.0 - 5.0 (sharper) | Strong hydrogen bonding with DMSO solvent shifts the proton downfield. pitt.edu |

| -CH-OH | ~4.0 | ~3.8 | Minor shifts due to changes in the overall electronic environment. |

| -N(CH₃)₂ | ~2.2 | ~2.1 | Relatively shielded and less affected, but slight shifts can occur. |

| -CH-N | ~2.8 | ~2.7 | Minor shifts due to solvent polarity differences. |

UV-Visible Spectroscopy

While this compound does not possess extensive chromophores for strong absorption in the visible region, it does have non-bonding electrons on the nitrogen and oxygen atoms that can undergo n→π* transitions, and sigma electrons that can undergo σ→π* transitions in the UV range. nih.gov The polarity of the solvent can affect the energy levels of the orbitals involved in these electronic transitions. mdpi.com

Generally, for n→π* transitions, an increase in solvent polarity leads to a hypsochromic shift (blue shift, to shorter wavelength). This is because polar solvents can stabilize the non-bonding ground state orbital (n) through dipole-dipole interactions or hydrogen bonding more effectively than they stabilize the excited state (π), thus increasing the energy gap for the transition. nih.gov Conversely, π→π transitions typically experience a bathochromic shift (red shift, to longer wavelength) in polar solvents, as the more polar excited state is stabilized to a greater extent than the ground state. researchgate.net

Infrared Spectroscopy

Solvent choice also impacts IR spectra. For this compound, the position and shape of the O-H stretching band are highly dependent on the solvent. In a non-polar solvent like cyclohexane, a sharp "free" O-H band might be visible around 3600 cm⁻¹, whereas in a polar, hydrogen-bonding solvent like acetone, this band will be broadened and shifted to a lower frequency (e.g., 3400 cm⁻¹) due to strong solute-solvent hydrogen bonding. sigmaaldrich.com

| Spectroscopy | Transition / Vibration | Effect of Increasing Solvent Polarity | Reason |

| UV-Vis | n → π* | Hypsochromic shift (to shorter λ) | Greater stabilization of the ground state non-bonding orbital by the polar solvent. nih.gov |

| FTIR | O-H Stretch | Bathochromic shift (to lower cm⁻¹) and band broadening | Increased hydrogen bonding with the solvent weakens the O-H bond. |

Computational and Theoretical Chemistry Studies of 3 Dimethylamino Cyclobutan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. nih.govresearchgate.net By solving the Kohn–Sham equations, DFT can accurately model molecular orbital interactions and predict key properties. mdpi.com For 3-(Dimethylamino)cyclobutan-1-ol, DFT calculations are instrumental in determining its most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These calculations provide a foundational understanding of the molecule's physical and chemical behavior. Modern DFT approaches can achieve high accuracy, making them essential for designing and studying drug molecules and their reaction mechanisms. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.org

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This energy gap is a critical parameter in determining molecular electrical transport properties and is often correlated with optical properties, as it corresponds to the lowest energy electronic excitation possible within the molecule. ossila.comresearchgate.net DFT calculations are employed to compute the energies of these frontier orbitals and other quantum chemical descriptors that help elucidate the molecule's reactivity. edu.krdscispace.com

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT

| Parameter | Symbol | Significance | Representative Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | -5.4 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | -2.1 eV |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity, stability | 3.3 eV |

| Ionization Potential | IP | Energy required to remove an electron | 5.4 eV |

| Electron Affinity | EA | Energy released when gaining an electron | 2.1 eV |

| Global Hardness | η | Resistance to change in electron distribution | 1.65 eV |

| Chemical Potential | µ | Electron escaping tendency | -3.75 eV |

| Electrophilicity Index | ω | Propensity to accept electrons | 2.14 eV |

The this compound molecule contains both a hydroxyl group (-OH) and a dimethylamino group (-N(CH3)2), which can act as hydrogen bond donors and acceptors, respectively. Hydrogen bonding plays a crucial role in determining the molecule's interactions with itself (intermolecular) and with other molecules, such as solvents or biological receptors.

Computational studies can quantify the strength and nature of these interactions. nih.gov For instance, quantum chemical computations can calculate the binding energies associated with the formation of hydrogen bonds between this compound and water molecules. chemrxiv.org These studies reveal that the most stable complexes often result from a combination of a primary strong hydrogen bond and secondary, weaker interactions. nih.govchemrxiv.org DFT, combined with spectroscopic techniques, can provide detailed insights into how these interactions influence the structure of surrounding solvent molecules, like water. researchgate.net The study of these non-covalent interactions is vital for understanding the molecule's behavior in biological systems. mdpi.com

Table 2: Typical Hydrogen Bond Interaction Energies

| Interacting Molecules | Type of Hydrogen Bond | Calculated Binding Energy (kcal/mol) |

| This compound Dimer | O-H···N | -5 to -8 |

| This compound with Water | O-H···O(water) | -4 to -7 |

| This compound with Water | N···H-O(water) | -2 to -4 |

Ab Initio Calculations for Conformational Preferences and Energy Landscapes

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, are highly effective for studying conformational preferences. For a molecule with a flexible cyclobutane (B1203170) ring and rotatable functional groups like this compound, multiple low-energy conformations (conformers) can exist. These include different puckering states of the ring and cis/trans arrangements of the substituents.

Conformational analysis using ab initio methods involves mapping the potential energy surface of the molecule by calculating the energy for a wide range of possible geometries. dntb.gov.ua This process identifies the stable conformers (local minima on the energy landscape) and the energy barriers for converting between them (transition states). The results of these calculations can be compared with experimental data from techniques like IR spectroscopy to validate the predicted structures. iu.edu.sa Understanding the conformational landscape is critical, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor's binding site.

Molecular Dynamics Simulations for Solvent Effects on Molecular Properties and Reactivity

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the influence of the environment, particularly solvents, on the behavior of a molecule over time. researchgate.net While DFT and ab initio calculations are excellent for static properties, MD simulations provide a dynamic picture of molecular motion and interactions.

For this compound, MD simulations can model how its conformation and hydrogen bonding patterns change in different solvents, such as water or organic solvents like methanol and chloroform. researchgate.net These simulations can reveal the structure of the solvent shells around the molecule and quantify how solvent molecules mediate intramolecular and intermolecular interactions. While implicit solvent models can be used, simulations with explicit solvent molecules are often necessary to accurately capture specific solute-solvent interactions and their impact on reaction mechanisms. pitt.edu These dynamic studies are crucial for bridging the gap between the properties of an isolated molecule and its behavior in a real-world chemical or biological system.

Theoretical Studies on Reaction Mechanisms and Transition States (e.g., Nucleophilic Additions)

Theoretical chemistry offers profound insights into the mechanisms of chemical reactions by allowing for the detailed study of reaction pathways and transition states. The functional groups in this compound, particularly the hydroxyl group, can participate in various reactions such as nucleophilic additions.

Computational methods, especially DFT, can be used to model the entire reaction coordinate. This involves identifying the structures of the reactants, products, and, most importantly, the high-energy transition state that connects them. By calculating the energies along this path, the activation energy barrier for the reaction can be determined. Such studies have shown that solvent molecules can be explicitly involved in the transition state, significantly influencing the reaction rate. nih.gov Understanding these mechanisms at a molecular level is fundamental for controlling chemical reactions and designing new synthetic pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity. dergipark.org.tr The main objective of QSAR is to develop predictive models that can guide the design of new molecules with desired properties, thereby accelerating drug discovery. researchgate.net

In a QSAR study of this compound and its analogs, the first step would be to calculate a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and properties, such as electronic (e.g., HOMO/LUMO energies, atomic charges), hydrophobic (e.g., logP), and topological parameters. dergipark.org.tr These descriptors are then used to build a mathematical model, often using statistical methods or machine learning, that relates them to a measured biological activity (e.g., the concentration required to inhibit an enzyme by 50%, IC50). A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. mdpi.com

Biological Activity and Mechanistic Insights of 3 Dimethylamino Cyclobutan 1 Ol

Potential Effects on Biological Systems and Pharmacological Profiles

While extensive research on the specific pharmacological profile of 3-(Dimethylamino)cyclobutan-1-ol is somewhat limited, its structural motifs suggest potential interactions with various biological systems. Compounds containing dimethylamino groups are frequently associated with a range of biological activities, including antimicrobial and antiviral effects. The presence of this functional group can enhance a molecule's ability to interact with enzymes and receptors through mechanisms like hydrogen bonding.

The cyclobutane (B1203170) core itself is found in a number of naturally occurring alkaloids with documented biological activities, such as antibacterial, antimicrobial, and insecticidal properties. nih.gov This suggests that the rigid, three-dimensional framework of this compound could serve as a valuable building block for the development of new bioactive compounds. For instance, derivatives of similar cyclobutane structures have shown affinity for G protein-coupled receptors (GPCRs).

Molecular Mechanisms of Action: Receptor Binding and Pathway Modulation

The potential biological effects of this compound are intrinsically linked to its molecular structure and the functional groups it possesses. These features dictate how the molecule interacts with biological targets at the molecular level.

Role of the Dimethylamino Group in Binding Affinity and Electrostatic Interactions

The dimethylamino group is a key contributor to the molecule's potential binding affinity for biological targets. This tertiary amine can participate in several types of non-covalent interactions that are crucial for molecular recognition:

Electrostatic Interactions: At physiological pH, the dimethylamino group can be protonated, acquiring a positive charge. This allows for strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in the binding pockets of proteins.

Hydrogen Bonding: The nitrogen atom of the dimethylamino group can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor groups on a receptor or enzyme.

These interactions are fundamental to the stable binding of a ligand to its target, thereby influencing the compound's pharmacological activity.

Role of the Hydroxyl Group in Hydrogen Bonding and Reactivity

The hydroxyl group is another critical functional group that governs the interaction of this compound with biological molecules. Its primary roles include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This versatility allows it to form multiple hydrogen bonds with amino acid residues in a protein's binding site, contributing significantly to binding affinity and specificity.

Reactivity: The hydroxyl group can be a site for metabolic transformations, such as oxidation to a ketone. This reactivity can influence the compound's pharmacokinetic profile and duration of action.

Fragment-Based Drug Discovery (FBDD) Applications

Fragment-based drug discovery (FBDD) is a well-established strategy in the development of new therapeutics that utilizes small, low-complexity molecules (fragments) as starting points. nih.govvu.nl The three-dimensional nature of the cyclobutane scaffold makes this compound and similar structures attractive candidates for FBDD libraries. nih.govnih.gov Historically, fragment libraries have been dominated by flat, two-dimensional aromatic compounds. nih.govvu.nl The inclusion of 3D fragments is believed to offer advantages in exploring a wider range of chemical space and potentially improving properties like solubility and selectivity. vu.nl

Targeting Kinase Allosteric Sites and Flat Binding Pockets

Protein kinases are a major class of drug targets, and their activity is often regulated by allosteric mechanisms. nih.govelifesciences.org Allosteric sites, which are distinct from the highly conserved ATP-binding site, offer an opportunity for developing more selective inhibitors. nih.govnih.gov The three-dimensional shape of cyclobutane fragments can be particularly well-suited for binding to these less-conserved allosteric pockets, which may not be amenable to flat, aromatic molecules. Furthermore, the defined stereochemistry of cis and trans isomers of substituted cyclobutanes provides a way to maximize shape diversity while controlling molecular complexity, a desirable feature in FBDD. nih.govvu.nl

Optimization Strategies for Enhanced Binding Affinity (e.g., Methyl Group Substitution)

Once a fragment like this compound demonstrates binding to a target, various optimization strategies can be employed to enhance its affinity. One common approach is the strategic addition or modification of chemical groups. For instance, the substitution of methyl groups can be used to:

Probe for Additional Binding Pockets: Adding a methyl group can allow the fragment to extend into nearby hydrophobic pockets, increasing van der Waals interactions and, consequently, binding affinity.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) models, are often used to guide these optimization efforts by predicting how modifications will affect binding affinity. biorxiv.org

Broader Therapeutic Potential: Antimicrobial, Antihistaminic, and Analgesic Properties of Dimethylamine (B145610) Derivatives

The dimethylamine (DMA) functional group is a key structural component in a wide array of pharmacologically active molecules, conferring properties that are beneficial for therapeutic use. nih.gov Derivatives incorporating this moiety have demonstrated significant potential across several therapeutic areas, including antimicrobial, antihistaminic, and analgesic applications. nih.gov The presence of the nitrogen atom in the DMA group imparts a hydrophilic nature and the ability to form hydrogen bonds, which can enhance the bioavailability and effectiveness of these compounds. nih.gov

Antimicrobial Properties

The search for new antimicrobial agents is critical, and dimethylamine derivatives represent a promising area of investigation. nih.gov Various studies have highlighted the antimicrobial efficacy of compounds containing the dimethylamino group.

For instance, a study on N-alkyl-N,N-dimethylamine oxides revealed a clear structure-activity relationship. The antimicrobial activity against both Staphylococcus aureus and Escherichia coli was found to increase with the length of the alkyl chain, reaching an optimal effect at a chain length of approximately 14 carbons. nih.gov This suggests that a balance of hydrophilic and lipophilic properties is crucial for disrupting microbial cell walls. The mechanism may involve micellar activity, where the surfactant-like properties of the molecules contribute to their biological effect. nih.gov

Table 1: Antimicrobial Activity of N-Alkyl Betaine and N-Alkyl-N,N-Dimethylamine Oxide Derivatives

This table summarizes the Minimum Inhibitory Concentrations (MICs) for two series of dimethylamine derivatives against common bacteria, illustrating the effect of alkyl chain length on antimicrobial potency.

| Compound Series | Alkyl Chain Length | Test Organism | Minimum Inhibitory Concentration (MIC) in µM | Reference |

|---|---|---|---|---|

| N-Alkyl Betaine | C8 | S. aureus | 23,000 | nih.gov |

| C16 | S. aureus | 61 | ||

| N-Alkyl-N,N-Dimethylamine Oxide | C8 | E. coli | 6,000 | nih.gov |

| C14 | E. coli | 60 |

Further research into chitosan (B1678972) derivatives has also shown the importance of the dimethylamino group. A synthesized N-N-dimethylamine N-ethylamine chitosan derivative demonstrated significant antibacterial and antifungal activity, attributed to the presence of amino groups along the polymer chain. researchgate.net

Antihistaminic Properties

Several widely used antihistaminic drugs feature a dimethylamine group, which is often essential for their mechanism of action. This structural feature allows these molecules to act as antagonists at histamine (B1213489) receptors, thereby blocking the allergic response. The basic nature of the dimethylamine group is believed to play a role in its binding to the receptor. A prominent example is Amitriptyline, a tricyclic antidepressant that also possesses antihistaminic properties and works by inhibiting the reuptake of norepinephrine (B1679862) and serotonin. nih.gov

Analgesic Properties

The dimethylamine moiety is also a constituent of various analgesic compounds. nih.gov Research into novel synthetic compounds has yielded potent analgesics containing this functional group.

A notable example is the compound 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, which has demonstrated pronounced analgesic and anti-inflammatory activity. researchgate.net In a study using the acetic acid-induced writhing test in mice, this compound was found to be significantly more effective than a common analgesic.

Table 2: Comparative Analgesic Activity of a Dimethylamine Derivative

This table shows the superior analgesic effect of a novel dimethylamine-containing compound compared to the reference drug Metamizole sodium in a chemical-induced pain model.

| Compound | Median Effective Dose (ED₅₀) (mg/kg) | Relative Efficacy vs. Metamizole Sodium | Reference |

|---|---|---|---|

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | 0.5 | 361 times more effective | researchgate.net |

| Metamizole sodium (Reference Drug) | 180.5 | - |

Other research has explored amines that combine diazaadamantane and monoterpene fragments, with some derivatives showing high analgesic activity in both hot plate and writhing tests. nih.gov These findings underscore the versatility of the dimethylamine group in the design of new pain-relieving medications.

Synthesis and Applications of 3 Dimethylamino Cyclobutan 1 Ol Derivatives and Analogues

Synthesis of Novel Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. For 3-(dimethylamino)cyclobutan-1-ol, the synthesis of novel derivatives is crucial to explore and optimize its potential as a pharmacophore.

Functional Group Manipulation and Scaffold Hopping Strategies

The presence of both a hydroxyl (-OH) and a dimethylamino (-N(CH₃)₂) group on the cyclobutane (B1203170) ring allows for a variety of functional group manipulations. These modifications can systematically alter the compound's physicochemical properties, such as polarity, hydrogen bonding capacity, and basicity, which are critical for its interaction with biological targets.

Table 1: Potential Functional Group Manipulations of this compound

| Functional Group | Potential Modification | Resulting Functional Group | Potential Impact on Properties |

| Hydroxyl (-OH) | Oxidation | Ketone | Altered hydrogen bonding, polarity |

| Etherification | Ether | Increased lipophilicity | |

| Esterification | Ester | Modified polarity, potential for prodrugs | |

| Dimethylamino (-N(CH₃)₂) | Quarternization | Quaternary ammonium (B1175870) salt | Increased polarity, permanent positive charge |

| N-dealkylation | Secondary or primary amine | Altered basicity and hydrogen bonding | |

| N-oxidation | N-oxide | Modified polarity and metabolic stability |

Scaffold hopping is another key strategy in medicinal chemistry to identify novel core structures with improved properties while retaining key pharmacophoric features. niper.gov.inuni.lu In the context of this compound, this could involve replacing the cyclobutane ring with other cyclic or acyclic structures to explore new chemical space. A common application of scaffold hopping is the replacement of a phenyl ring with a cyclobutane ring to enhance metabolic stability. rsc.org For instance, replacing a metabolically labile aromatic ring in a known drug with a cyclobutane scaffold derived from a molecule like this compound could lead to improved pharmacokinetic profiles. rsc.org

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful tool for the rapid synthesis of a large number of compounds, known as a library, for high-throughput screening. stanford.edunih.govnih.gov The generation of a library of this compound derivatives would enable a comprehensive exploration of the SAR for a particular biological target. A positional scanning library, for example, could be designed to systematically evaluate the impact of different substituents at various positions of the cyclobutane ring. nih.gov

The synthesis of such a library could be achieved through a variety of methods, including parallel synthesis where reactions are carried out in parallel in separate reaction vessels. stanford.edu The diverse functional groups of this compound make it an ideal starting material for creating a diverse library of compounds with a wide range of chemical and physical properties.

Role as a Building Block in Complex Organic Molecule Synthesis

The rigid and functionally decorated cyclobutane ring of this compound makes it an attractive building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Precursor for Pharmaceutical Compounds

In one such synthesis, a substituted cyclobutanone (B123998) derivative served as a key intermediate. nih.gov This highlights the potential of cyclobutane-containing molecules like this compound to act as precursors for complex bioactive molecules. The inherent strain of the cyclobutane ring can also be harnessed to drive reactions and introduce further chemical complexity. nih.gov

Table 2: Research on Cyclobutane Analogs of Combretastatin (B1194345) A4

| Study Focus | Key Findings | Reference |

| Synthesis and biological evaluation of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. | Both cis and trans isomers demonstrated modest cytotoxicity in human cancerous cell lines. Molecular docking studies confirmed the importance of stereochemistry for interaction with the target protein. | researchgate.net |

| Design of novel Combretastatin A4 analogs with a cyclobutane moiety to circumvent cis/trans-isomerization. | The synthesis of pure diastereomers of cyclobutane-containing derivatives was achieved. The compounds exhibited micromolar cytotoxic properties. | nih.gov |

Chiral Synthons in Medicinal Chemistry

The stereochemistry of a drug molecule is often critical to its biological activity. This compound exists as cis and trans isomers, and each of these can be resolved into its constituent enantiomers. This makes it a valuable chiral synthon, a building block that can be used to introduce a specific stereocenter into a target molecule. The process of separating a racemic mixture into its enantiomers is known as chiral resolution. wikipedia.org The availability of enantiomerically pure forms of this compound allows for the stereoselective synthesis of drug candidates, which can lead to improved efficacy and reduced side effects. wikipedia.org

Applications in Drug Delivery Systems and Prodrug Design

The functional groups of this compound also lend themselves to applications in drug delivery and prodrug design, although specific examples are still emerging.

A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. nih.gov The hydroxyl group of this compound could be esterified with a promoiety to create a prodrug. This ester linkage could then be cleaved by enzymes in the body to release the active drug. This approach can be used to improve a drug's solubility, stability, or ability to cross cell membranes.

In the context of drug delivery systems, the unique properties of this compound could be exploited. For example, its derivatives could be incorporated into nanoparticles or other drug carriers. nih.gov Cyclodextrins, which are used to enhance the solubility and bioavailability of drugs, could potentially form inclusion complexes with derivatives of this compound, thereby improving their delivery characteristics. nih.gov The chemical modification of cyclodextrins can enhance their interaction with biological membranes and allow for controlled or sustained drug release. nih.gov

Catalysis and Material Science Applications of 3 Dimethylamino Cyclobutan 1 Ol

Role in Organocatalysis and Asymmetric Catalysis

Asymmetric organocatalysis has become a major pillar of chemical synthesis, utilizing small, metal-free organic molecules to catalyze chemical reactions with high stereocontrol. greyhoundchrom.combeilstein-journals.org This field offers advantages such as operational simplicity and lower toxicity compared to traditional metal catalysts. greyhoundchrom.com Chiral secondary amines, in particular, are widely used to promote reactions through the formation of intermediate enamines or iminium ions. unl.pt

While there is extensive research on organocatalysts derived from amino acids like proline and other chiral amines, 3-(Dimethylamino)cyclobutan-1-ol is primarily recognized for its role as a chiral building block rather than as a direct organocatalyst. greyhoundchrom.com Its significance lies in its use as an intermediate in the synthesis of more complex organic and bioactive molecules. The inherent chirality and the presence of both hydroxyl and dimethylamino functional groups allow for its incorporation into larger, more sophisticated catalyst structures. These functional groups provide sites for further chemical modification, enabling the design of tailored catalysts for specific asymmetric transformations.

The general principle of amine-catalysis involves the amine activating substrates, such as α,β-unsaturated aldehydes, by forming electron-deficient iminium ions, which makes them more susceptible to nucleophilic attack. unl.pt The development of novel organocatalysts is a continuous effort, and scaffolds derived from readily available chiral molecules are highly sought after. nih.gov

Ligand Design for Metal-Catalyzed Reactions

The design of ligands is crucial in homogeneous catalysis, as they stabilize the metal center and modulate its electronic and steric properties, thereby controlling the catalytic activity and selectivity. cnr.it The bifunctional nature of this compound, with its nitrogen-containing dimethylamino group and an oxygen-containing hydroxyl group, makes it a candidate for designing chelating ligands. Chelating ligands bind to a central metal atom at two or more points, forming a stable ring structure known as a chelate.

Research into ligands with similar functionalities, such as the 3-dimethylamino-1-propyl group, has demonstrated their effectiveness in creating stable, square-planar complexes with transition metals like nickel(II), palladium(II), and platinum(II). illinois.edu In these complexes, the ligand coordinates to the metal center through both the amino nitrogen and a deprotonated alkyl carbon, forming a five-membered ring that enhances stability. illinois.edu Similarly, ((dimethylamino)ethyl)cyclopentadienyl ligands have been used to synthesize cobalt(I) and cobalt(III) complexes, where the amino group facilitates the synthesis and can be protonated to create water-soluble derivatives. nih.gov

The choice of ligand significantly impacts the reactivity of the metal complex. For instance, in cyclometalated Au(III) complexes, the properties of the ancillary ligand dictate the outcome of subsequent reactions due to the trans effect, where a ligand influences the lability of the ligand positioned opposite to it. semanticscholar.org The structural rigidity of the cyclobutane (B1203170) ring in this compound, combined with its chelating potential, could be exploited to create well-defined, stable metal complexes for various catalytic applications.

| Ligand Feature | Relevance in Metal Catalysis | Example from Similar Compounds | Reference |

|---|---|---|---|

| Chelating Amino Group | Forms stable complexes with transition metals, enhancing catalytic performance. | 3-dimethylamino-1-propyl and ((dimethylamino)ethyl)cyclopentadienyl ligands form stable complexes with Ni, Pd, Pt, and Co. | illinois.edunih.gov |

| Bifunctionality (N, O donors) | Allows for versatile coordination modes and potential for creating bidentate ligands. | The amino group facilitates synthesis and can be modified to alter properties like solubility. | nih.gov |

| Cyclic Scaffold | Provides structural rigidity, which can influence the stereoselectivity of a catalytic reaction. | The use of specific phosphine (B1218219) ligands controls regioselectivity in Pd-catalyzed cyclobutane synthesis. | nih.gov |

Applications in Specialty Chemical and Advanced Material Production

This compound serves as a key intermediate in the production of specialty chemicals. Its molecular structure is incorporated into more complex molecules, including potential pharmaceutical compounds and other bioactive substances. As a building block, it provides a rigid cyclobutane core with appended functional groups that can be further elaborated, making it a valuable component in multi-step organic synthesis.

In the realm of advanced materials, this compound shows potential as a precursor for creating novel materials. A notable application for a structurally similar compound, Pt[(CH₂)₃NMe₂]₂, is in Chemical Vapor Deposition (CVD) for growing thin films of platinum. illinois.edu This platinum complex, containing a chelating 3-dimethylamino-1-propyl ligand, has a high thermal stability and a decomposition pathway involving β-hydrogen elimination. This clean decomposition is advantageous because it allows the carbon-containing byproducts to be carried away as volatile molecules, resulting in higher purity platinum films compared to other precursors. illinois.edu

Given these findings, it is plausible that this compound could be used to synthesize analogous metal-organic precursors for CVD or Atomic Layer Deposition (ALD). The presence of the dimethylamino group can facilitate clean decomposition pathways, a desirable trait for precursors used in manufacturing high-purity thin films for the semiconductor and energy industries. illinois.edu

| Property/Application | Description | Reference |

|---|---|---|

| Intermediate for Specialty Chemicals | Used as a starting material or building block in the synthesis of complex organic molecules and bioactive compounds. | |

| Precursor for Pharmaceutical Compounds | Its structure is a component in the investigation of molecules with potential therapeutic properties. | |

| Potential for Advanced Materials | Can be used to synthesize metal-organic precursors for thin film deposition (CVD/ALD), analogous to similar amino-ligand complexes. | illinois.edu |

| Molecular Weight | Approximately 115.17 g/mol, making it a suitable fragment for building larger molecules. |

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape for 3-(Dimethylamino)cyclobutan-1-ol is primarily centered on its role as a versatile chemical building block rather than a compound with extensively documented biological activities of its own. It is recognized as a unique structural motif featuring a strained four-membered cyclobutane (B1203170) ring, which imparts a distinct three-dimensional, non-planar geometry. This puckered structure is a key feature, offering a rigid scaffold that can be exploited in molecular design. nih.gov

The compound possesses two key functional groups: a tertiary amine (-N(CH₃)₂) and a secondary alcohol (-OH). This dual functionality makes it a valuable intermediate in organic synthesis, allowing for a variety of chemical transformations such as oxidation of the alcohol, substitution reactions, or derivatization of the amine.

While specific pharmacological studies on this compound are not widely reported in peer-reviewed literature, its utility is inferred from the broader context of cyclobutane-containing molecules in medicinal chemistry. Research on related scaffolds demonstrates that the cyclobutane ring is increasingly incorporated into drug candidates to achieve favorable properties, including conformational restriction, enhanced metabolic stability, and improved directionality of key pharmacophore groups. exlibrisgroup.comru.nlcancer.gov Therefore, the current landscape positions this compound as a readily available, sp³-rich scaffold poised for exploration in the synthesis of novel bioactive compounds. researchgate.net

Identified Gaps and Emerging Research Opportunities

Despite its potential, there are significant gaps in the dedicated study of this compound. A notable deficiency in the current literature is the limited knowledge regarding the specific medicinal chemistry properties and comprehensive biological profile of the compound itself and its simple derivatives. nih.govru.nl This lack of data presents several clear research opportunities.

Key Identified Gaps:

Stereoisomer Differentiation: The compound exists as cis and trans isomers. The distinct biological activities and physicochemical properties of each individual stereoisomer have not been systematically investigated, representing a critical knowledge gap.

Limited Application Data: While its use as a synthetic intermediate is established, there are few documented examples of its incorporation into complex, biologically active molecules in academic or patent literature.

Emerging Research Opportunities:

Systematic Biological Screening: A comprehensive screening of both the cis and trans isomers of this compound against a wide range of biological targets (e.g., kinases, G-protein coupled receptors, proteases) could uncover novel biological activities.

Derivative Library Synthesis: The dual functionality of the molecule is ideal for the creation of diverse chemical libraries. Derivatization of the hydroxyl and amino groups could yield a wide array of esters, ethers, amides, and substituted amines for high-throughput screening and structure-activity relationship (SAR) studies.

Exploration as a Bioisostere: Research could focus on using the 3-aminocyclobutanol (B581946) core as a conformationally restricted bioisostere for more flexible or planar motifs found in existing drugs, potentially leading to improved selectivity and pharmacokinetic profiles. For instance, it could replace larger cyclic systems or acyclic linkers to enhance rigidity. ru.nl

Prospective Impact on Drug Discovery and Synthetic Chemistry

The future prospects for this compound are promising, with potential to make a significant impact in both drug discovery and synthetic chemistry.

Impact on Drug Discovery: The primary impact of this compound in drug discovery will likely be as a key structural component in the design of next-generation therapeutics. The incorporation of the rigid cyclobutane scaffold is a key strategy to "escape from flatland"—the tendency for drug candidates to be overly planar and aromatic, which can lead to poor solubility and promiscuous binding. researchgate.net By providing a well-defined three-dimensional structure, the 3-(dimethylamino)cyclobutanol motif can:

Enhance Potency and Selectivity: The conformational rigidity of the ring can pre-organize appended functional groups into an optimal geometry for binding to a biological target, potentially increasing potency and reducing off-target effects. nih.gov

Improve Pharmacokinetic Properties: The sp³-rich nature of the cyclobutane ring can lead to improved metabolic stability and solubility compared to aromatic or more flexible aliphatic systems. ru.nl

Access Novel Chemical Space: As a non-classical scaffold, it allows medicinal chemists to explore novel areas of chemical space, leading to the discovery of drugs with new mechanisms of action. nih.gov An X-ray co-crystal structure of a different cyclobutane-containing molecule bound to its target, apoE4, showed the cyclobutyl ring fitting neatly into a hydrophobic subpocket, demonstrating the utility of this scaffold in achieving specific molecular interactions. nih.gov

Impact on Synthetic Chemistry: In synthetic chemistry, this compound serves as a valuable and versatile chiral building block. Its commercial availability reduces the synthetic burden required to access this important scaffold. achemblock.com Its prospective impact includes:

Facilitating Complex Syntheses: It provides a ready-made core from which more complex molecular architectures can be constructed, streamlining synthetic routes to novel compounds.

Enabling Diversity-Oriented Synthesis: The orthogonal nature of the hydroxyl and amino groups allows for selective, stepwise reactions, making it an ideal starting material for building diverse libraries of compounds for screening.

Development of New Methodologies: The unique strain and reactivity of the cyclobutane ring may inspire the development of new synthetic methods specifically tailored to modify or build upon this scaffold. researchgate.net

Q & A

What are the key synthetic routes for 3-(Dimethylamino)cyclobutan-1-ol, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis typically involves cyclobutane ring formation followed by functionalization. One approach uses cyclobutanone derivatives as starting materials. For example, reductive amination of cyclobutanone with dimethylamine using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol at 0–25°C can yield the target compound . Optimizing stoichiometry (e.g., amine:ketone ratio >1.5:1) and pH (buffered to ~6.5) minimizes side reactions like over-alkylation. Post-synthesis purification via silica gel chromatography (gradient: 10–50% ethyl acetate/hexanes) enhances purity (>95%) .

Advanced Consideration

Microwave-assisted synthesis under controlled pressure (100–150 psi) reduces reaction time (30–60 minutes vs. 12–24 hours conventionally) while maintaining yields (~70–80%) . Catalytic asymmetric methods using chiral auxiliaries (e.g., Evans’ oxazolidinones) are emerging but require rigorous stereochemical validation via ¹H NMR NOE analysis .

How is the stereochemistry of this compound confirmed experimentally?

Basic Research Focus

¹H NMR coupling constants (e.g., J = 6–8 Hz for cis-diaxial protons) and ¹³C NMR chemical shifts (e.g., hydroxyl-bearing carbon at δ ~70 ppm) provide initial structural insights. High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₆H₁₃NO for the free base; [M+H]⁺ calc. 116.1075, found 116.1072) .

Advanced Method

1D NOE experiments differentiate cis/trans isomers. Irradiation of the hydroxyl proton (δ ~4.5 ppm) enhances signals for axial methyl groups in the cis configuration, whereas trans isomers show NOE correlations between dimethylamino and adjacent cyclobutane protons . X-ray crystallography of hydrochloride salts (e.g., PDB ID: MFCD30180272) resolves absolute stereochemistry .

What are the reactivity patterns of this compound in nucleophilic and electrophilic reactions?

Basic Research Focus

The hydroxyl group undergoes Mitsunobu reactions (e.g., with diethyl azodicarboxylate and triphenylphosphine) to form ethers, while the dimethylamino group participates in alkylation (e.g., methyl iodide in DMF) or acylation (acetyl chloride in THF) . Oxidation with Jones reagent (CrO₃/H₂SO₄) selectively converts the hydroxyl to a ketone without affecting the amine .

Advanced Challenge